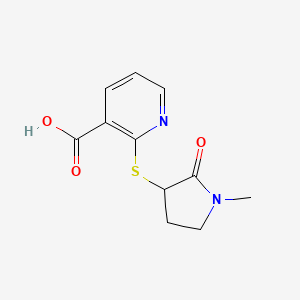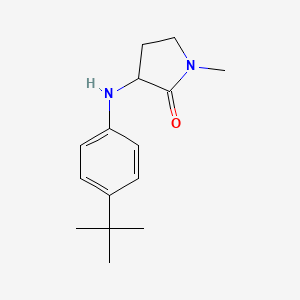
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, also known as TAP or Tapentadol, is a synthetic opioid analgesic that was first introduced to the market in 2009. It is used to treat moderate to severe pain, and its mechanism of action is similar to that of other opioid drugs. However, TAP has a unique chemical structure that offers several advantages over traditional opioids.
作用机制
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of norepinephrine, which can enhance its analgesic effects. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is unique in that it has a dual mechanism of action, which makes it more effective at relieving pain than other opioids.
Biochemical and Physiological Effects
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has several biochemical and physiological effects, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has a high potential for abuse and addiction, and its long-term use can lead to tolerance and dependence.
实验室实验的优点和局限性
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has several advantages for lab experiments, including its potency and selectivity for mu-opioid receptors. It is also relatively easy to administer and has a predictable pharmacokinetic profile. However, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a controlled substance, which can make it difficult to obtain and use in research. It also has potential safety concerns, particularly with regard to its potential for abuse and addiction.
未来方向
There are several future directions for research on 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, including the development of new formulations and delivery methods. There is also a need for more studies on the safety and efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, particularly in special populations such as children and the elderly. Additionally, there is a need for more research on the potential use of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one in treating other conditions, such as depression and anxiety.
Conclusion
In conclusion, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a synthetic opioid analgesic that has a unique chemical structure and mechanism of action. It has several advantages over traditional opioids, including its dual mechanism of action and potency. However, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one also has potential safety concerns, particularly with regard to its potential for abuse and addiction. Further research is needed to fully understand the safety and efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, as well as its potential use in treating other conditions.
合成方法
The synthesis of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one involves several steps, including the reaction of 4-tert-butylaniline with 2-bromo-1-methylpyrrolidine, followed by reduction with sodium borohydride. The resulting product is then treated with acetic acid to yield 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one. The synthesis of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a complex process that requires specialized equipment and expertise.
科学研究应用
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has been the subject of numerous scientific studies, including clinical trials and preclinical research. These studies have demonstrated the efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one in treating pain, as well as its potential for abuse and addiction. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has also been investigated for its potential use in treating other conditions, such as depression and anxiety.
属性
IUPAC Name |
3-(4-tert-butylanilino)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)11-5-7-12(8-6-11)16-13-9-10-17(4)14(13)18/h5-8,13,16H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWIZUGKMASIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

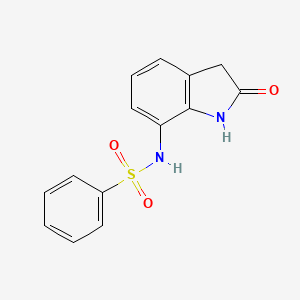
![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
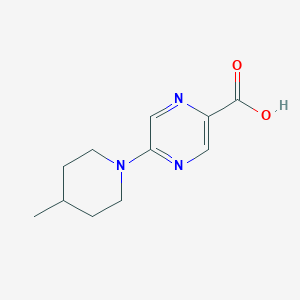
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

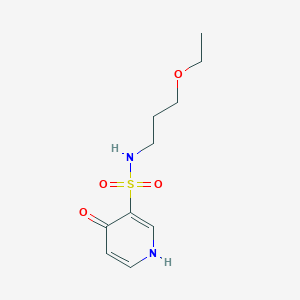

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
